molecular formula C11H26ClN B1262180 1,5-Dimethyl-N-isopropylhexylamine hydrochloride

1,5-Dimethyl-N-isopropylhexylamine hydrochloride

Cat. No. B1262180
M. Wt: 207.78 g/mol
InChI Key: QYEORIIWGAAORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iproheptine hydrochloride is a secondary amino compound.

Scientific Research Applications

Synthesis of Isoxazole Derivatives

1,5-Dimethyl-N-isopropylhexylamine hydrochloride is utilized in synthesizing isoxazole derivatives. The reaction of 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media allows for clean and efficient synthesis of these derivatives. This method is environmentally friendly due to its mild reaction conditions and high yields (Dou et al., 2013).

Insecticidal Activity

1,5-Dimethyl-N-isopropylhexylamine hydrochloride contributes to the development of potent insecticides. Synthesis of 3,5-disubstituted isoxazoles using this compound has shown significant insecticidal activity against the pulse beetle, Callosobruchus chinensis. Some derivatives were found to be more effective than conventional organophosphorous insecticides (Upadhyay et al., 2010).

Plant-Growth Regulation

The compound is involved in creating plant-growth regulators. New heterocyclic compounds synthesized using 1,5-Dimethyl-N-isopropylhexylamine hydrochloride have been found to exhibit plant-growth regulating activities (Zhao Guo‐Feng et al., 2010).

Synthesis of Antipyrine Derivatives

It also plays a role in the synthesis of antipyrine derivatives. These derivatives have potential pharmaceutical applications, highlighting the compound's versatility in medicinal chemistry (Ashry et al., 2007).

Catalyst-Free Synthesis

Another application is in catalyst-free synthesis processes. It assists in the cyanation and azidation of organic compounds, demonstrating its utility in facilitating complex chemical reactions (Nasseri et al., 2019).

properties

Product Name

1,5-Dimethyl-N-isopropylhexylamine hydrochloride

Molecular Formula

C11H26ClN

Molecular Weight

207.78 g/mol

IUPAC Name

6-methyl-N-propan-2-ylheptan-2-amine;hydrochloride

InChI

InChI=1S/C11H25N.ClH/c1-9(2)7-6-8-11(5)12-10(3)4;/h9-12H,6-8H2,1-5H3;1H

InChI Key

QYEORIIWGAAORG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(C)C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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